Bienvenue dans la boutique en ligne BenchChem!

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Building Block Selection

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1904118-21-3) is a heterocyclic building block defined by a fused imidazo[1,2-c]pyrimidine core bearing a methyl substituent at position 8 and a carboxylic acid at position 2. The compound has a molecular weight of 177.16 g/mol, a topological polar surface area (TPSA) of 67.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, giving it a calculated XLogP3 of 1.3.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1904118-21-3
Cat. No. B2584992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
CAS1904118-21-3
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=CN=CN2C1=NC(=C2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
InChIKeySKVWQVXISYYFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1904118-21-3) – Core Scaffold Identity and Research Utility


8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1904118-21-3) is a heterocyclic building block defined by a fused imidazo[1,2-c]pyrimidine core bearing a methyl substituent at position 8 and a carboxylic acid at position 2 . The compound has a molecular weight of 177.16 g/mol, a topological polar surface area (TPSA) of 67.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, giving it a calculated XLogP3 of 1.3 . The imidazo[1,2-c]pyrimidine scaffold has been validated in medicinal chemistry campaigns, most notably as the core of potent, orally bioavailable Syk family kinase inhibitors (e.g., compound 9f from Kissei Pharmaceutical) [1].

Why 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Simple imidazo[1,2-c]pyrimidine analogs lack the precise substitution pattern required for specific downstream functionalization. The absence of the 8-methyl group (as in imidazo[1,2-c]pyrimidine-2-carboxylic acid, CAS 914637-64-2) removes critical steric bulk and alters the electronic environment of the ring system, while omission of the 2-carboxylic acid handle (as in 8-methylimidazo[1,2-c]pyrimidine, CAS 1353101-21-9) eliminates the primary derivatization site for amide coupling or esterification [1]. These structural differences translate into quantifiable shifts in key physicochemical descriptors – including lipophilicity, hydrogen bonding capacity, and topological polar surface area – that directly govern solubility, permeability, and target engagement in medicinal chemistry programs [2].

Quantitative Differentiation of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid from Closest Analogs


Increased Molecular Weight and Heavy Atom Count Enable Late-Stage Functionalization

The target compound possesses a molecular weight of 177.16 g/mol and a heavy atom count of 13, compared to 133.15 g/mol (10 heavy atoms) for the non-carboxylated analog 8-methylimidazo[1,2-c]pyrimidine (CAS 1353101-21-9) and 163.13 g/mol (12 heavy atoms) for the non-methylated analog imidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 914637-64-2) [1][2]. The dual substitution provides a unique balance of mass and functionality not achievable with either mono-substituted variant.

Medicinal Chemistry Physicochemical Properties Building Block Selection

Modulated Lipophilicity (XLogP3) Balances Permeability and Solubility

The XLogP3 of the target compound is 1.3, representing a 0.2 log unit decrease relative to the more lipophilic 8-methylimidazo[1,2-c]pyrimidine (XLogP3 = 1.5) and a substantial increase over the more polar imidazo[1,2-c]pyrimidine-2-carboxylic acid (XLogP3 ≈ 0.8, estimated) [1][2]. This intermediate lipophilicity positions the compound within the optimal range (1–3) for oral bioavailability while retaining sufficient aqueous solubility.

ADME Lipophilicity Drug-Likeness

Enhanced Hydrogen Bond Donor Capacity for Target Engagement

The carboxylic acid moiety contributes 1 hydrogen bond donor (HBD) to the target compound, compared to 0 HBD for 8-methylimidazo[1,2-c]pyrimidine (CAS 1353101-21-9) [1]. This HBD functionality is critical for forming key interactions with biological targets; its absence in the non-carboxylated analog prevents the formation of salt bridges and hydrogen bonds commonly exploited in kinase inhibitor design.

Hydrogen Bonding Target Engagement Pharmacophore Design

Elevated Topological Polar Surface Area (TPSA) Improves Solubility Without Severely Limiting Permeability

The TPSA of 8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is 67.5 Ų, significantly higher than the 30.2 Ų of 8-methylimidazo[1,2-c]pyrimidine, yet remains below the 140 Ų threshold commonly associated with poor oral bioavailability [1]. This TPSA value predicts improved aqueous solubility relative to the non-carboxylated analog while maintaining acceptable passive transcellular permeability.

Solubility Permeability Drug-Likeness

Scaffold Provenance in Kinase Inhibition: Imidazo[1,2-c]pyrimidine Series Activity

The imidazo[1,2-c]pyrimidine scaffold, to which the target compound belongs, has been validated as a core structure for potent Syk family kinase inhibitors. In a published SAR study by Kissei Pharmaceutical, derivatives based on this scaffold (e.g., compound 9f) demonstrated strong in vitro inhibition of Syk and ZAP-70 kinases, with oral administration achieving in vivo suppression of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in mouse models [1]. While direct IC50 data for the target compound itself is not available, the class-level activity confirms the scaffold's ability to engage ATP-binding pockets when appropriately elaborated.

Kinase Inhibition Syk Family Kinases Orally Bioavailable Inhibitors

Vendor-Assured Purity of ≥98% Enables Reliable Structure-Activity Relationships

Leading suppliers including Fluorochem, Leyan, and MolCore consistently offer this compound at purities of 98% or higher (NLT 98%), as verified by HPLC . In contrast, the non-carboxylated analog 8-methylimidazo[1,2-c]pyrimidine is often listed at 95% purity from commercial sources, introducing greater potential for batch-to-batch variability in biological assays [1].

Chemical Purity Reproducibility Procurement Specification

Priority Application Scenarios for 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid in Drug Discovery


Kinase Inhibitor Lead Generation via Amide Library Synthesis

The carboxylic acid handle at position 2 enables direct amide coupling with diverse amine building blocks, facilitating the rapid generation of compound libraries. Given the scaffold's validated activity against Syk family kinases [1], researchers can prioritize this compound as a starting point for ATP-competitive inhibitor design, leveraging the optimal XLogP3 (1.3) and TPSA (67.5 Ų) to maintain drug-like properties throughout lead optimization .

Fragment-Based Drug Discovery (FBDD) with Balanced Physicochemical Profile

With a molecular weight of 177.16 g/mol, the compound falls within fragment space (MW < 300). Its balanced profile – intermediate lipophilicity, one HBD, and moderate TPSA – makes it an attractive fragment hit for screening cascades where both ligand efficiency and synthetic tractability are evaluated. The 8-methyl group provides a vector for hydrophobic pocket exploration without requiring additional synthetic steps.

Selective Functionalization for Targeted Protein Degradation (PROTAC) Linker Attachment

The carboxylic acid serves as a versatile anchor point for conjugating E3 ligase-recruiting moieties via ester or amide linkages. The scaffold's proven ability to engage kinase active sites [1] positions it as a warhead candidate for PROTAC development, where the methyl group at position 8 can be exploited to fine-tune binding selectivity and linker exit vector geometry.

Building Block for CNS-Penetrant Candidates with Reduced P-gp Efflux Risk

The TPSA of 67.5 Ų, combined with an XLogP3 of 1.3 and a single HBD, predicts favorable passive CNS permeability while minimizing P-glycoprotein recognition . This property suite makes 8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid a strategically advantageous intermediate for neuroscience programs requiring brain exposure.

Quote Request

Request a Quote for 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.